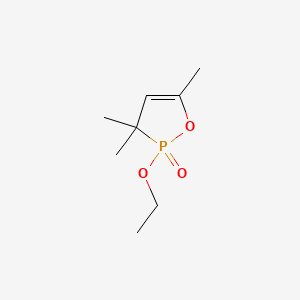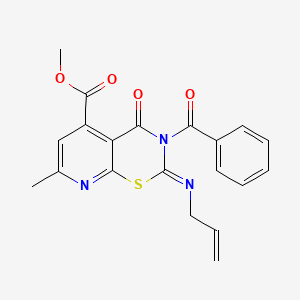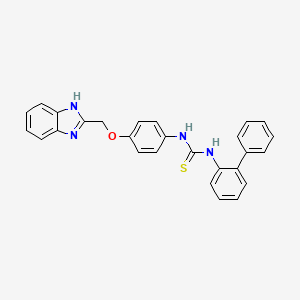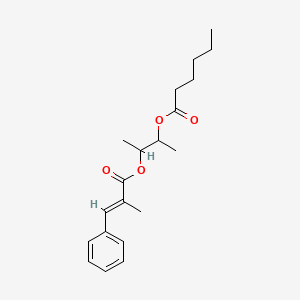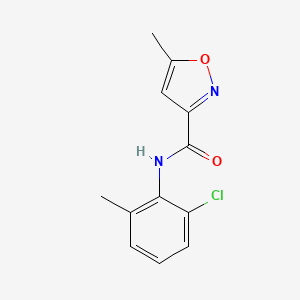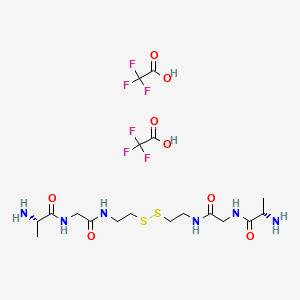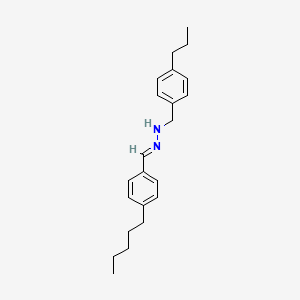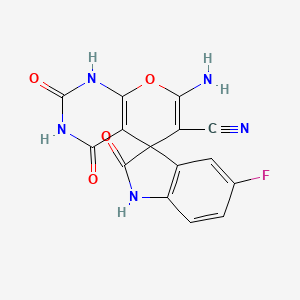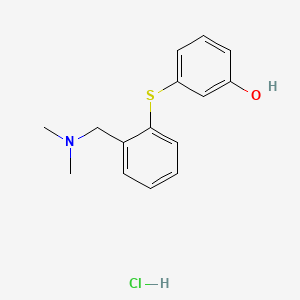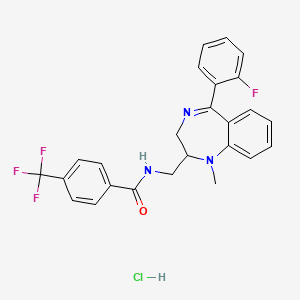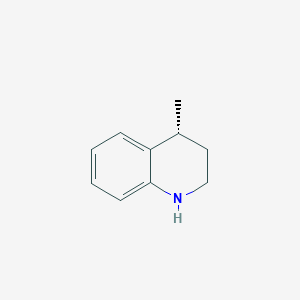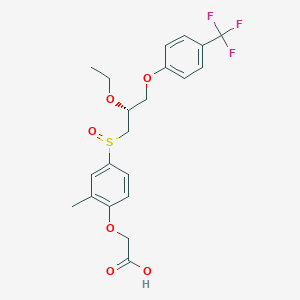
Sodium (2-carboxy-m-tolyl)hydroxymercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2-carboxy-m-tolyl)hydroxymercury is a chemical compound with the molecular formula C8H7HgNaO3. It is known for its unique properties and applications in various scientific fields. This compound is a derivative of mercury and contains a carboxylic acid group, making it an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2-carboxy-m-tolyl)hydroxymercury typically involves the reaction of 2-carboxy-m-tolyl with mercuric acetate in the presence of sodium hydroxide. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-carboxy-m-tolyl} + \text{Hg(OAc)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (2-carboxy-m-tolyl)hydroxymercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to form elemental mercury or other mercury compounds.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury .
Scientific Research Applications
Sodium (2-carboxy-m-tolyl)hydroxymercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Sodium (2-carboxy-m-tolyl)hydroxymercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it a subject of interest in both basic and applied research .
Comparison with Similar Compounds
Similar Compounds
- Sodium (2-carboxy-p-tolyl)hydroxymercury
- Sodium (2-carboxy-o-tolyl)hydroxymercury
- Sodium (2-carboxy-m-tolyl)chloromercury
Uniqueness
Sodium (2-carboxy-m-tolyl)hydroxymercury is unique due to its specific structural features, such as the position of the carboxylic acid group and the presence of the hydroxymercury moiety. These features confer distinct chemical and biological properties, making it different from other similar compounds .
Properties
CAS No. |
52795-88-7 |
|---|---|
Molecular Formula |
C8H7HgNaO3 |
Molecular Weight |
374.72 g/mol |
IUPAC Name |
sodium;(2-carboxylato-3-methylphenyl)mercury(1+);hydroxide |
InChI |
InChI=1S/C8H7O2.Hg.Na.H2O/c1-6-4-2-3-5-7(6)8(9)10;;;/h2-4H,1H3,(H,9,10);;;1H2/q;2*+1;/p-2 |
InChI Key |
KJRDPWDRJKXFNB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=CC=C1)[Hg+])C(=O)[O-].[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


